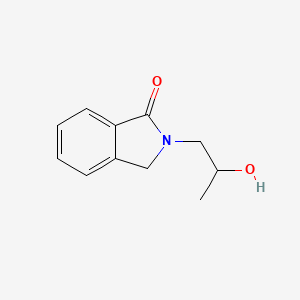

2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one

Vue d'ensemble

Description

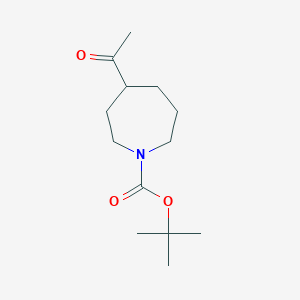

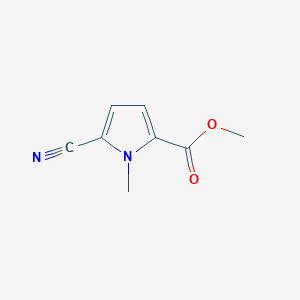

2-(2-Hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one (also known as 2-HP-Isoindole-1-one) is an organic compound that has been studied and used in various scientific fields. It is a cyclic compound with a molecular formula of C9H10NO2. This compound has been synthesized and used for a variety of purposes and has been found to have a wide range of applications in research and laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Selective Alkylation : 2,3-Dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones, related to the compound , are synthesized using selective 2-alkylation, derived from 2-cyanobenzaldehyde (Sato, Senzaki, Goto, & Saito, 1986).

- Cyclization with Alcohols : Synthesis of various isoindoles, including 3-alkoxy-2,3-dihydro-1H-isoindol-1-ones, involves treating 2-cyanobenzaldehyde with alcohols, catalyzed by acid or base (Sato, Ohmori, Kaitani, Kurosawa, Senzaki, Goto, & Saito, 1988).

- One-Pot Synthesis : A one-pot synthesis method for 3-alkoxy-2,3-dihydro-1H-isoindol-1-ones has been developed, highlighting the versatility and efficiency of the synthesis process (Kobayashi, Chikazawa, & Ezaki, 2015).

Application in Heterocyclic Synthesis

- Biologically Important Heterocycles : Isoindolone-embedded heterocycles, with applications in biology and pharmacology, are synthesized from a common intermediate, 3-(2′-hydroxyaroyl)-2,3-dihydroisoindol-1-ones (Kundu & Pramanik, 2014).

Chemical Reactions and Characteristics

- Isoindole Syntheses and Properties : Studies on isoindoles, including 3-alkoxy-1H-isoindoles, have been conducted to understand their synthesis and spectral properties (Hennige, Kreher, Konrad, & Jelitto, 1988).

- Alkylation and Arylmethylation : Synthesis of 2-dimethylamino-3-alkyl and arylmethylene-2,3-dihydro-1H-isoindol-1-ones involves a sequence of deprotonation, alkylation, and acidic treatment (Deniau & Enders, 2002).

Additional Synthetic Methods

- Butyllithium Reaction : An innovative approach to synthesize isoindolinone derivatives involves reacting N-alkyl-N-(o-bromobenzyl)benzamides with butyllithium, highlighting a methodological advancement (Kobayashi & Chikazawa, 2016).

Mécanisme D'action

Target of Action

Related compounds such as txb-001, a well-optimized n-(2-hydroxypropyl)methacrylamide copolymer-based conjugated pirarubicin, have been shown to exhibit tumor-specific accumulation . This suggests that the compound may have similar targets, primarily within tumor cells.

Mode of Action

It’s worth noting that compounds like 2-(2-hydroxypropyl)-β-cyclodextrin (2hp-β-cd) have been shown to stimulate both proliferation and migration of human umbilical vein endothelial cells in an endothelial nitric oxide synthase (enos)/no-dependent manner

Biochemical Pathways

Related compounds such as 2hp-β-cd have been shown to significantly increase vascular endothelial growth factor a (vegf-a) and platelet-derived growth factor bb (pdgf-bb) peptides in human umbilical vein endothelial cells . This suggests that the compound may have similar effects on these biochemical pathways.

Pharmacokinetics

Related compounds such as 2hp-β-cd have been shown to uniquely influence the absorption, distribution, metabolism, and excretion (adme) of drugs with which it forms complexes

Result of Action

Related compounds such as 2hp-β-cd have been shown to stimulate both proliferation and migration of human umbilical vein endothelial cells

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one. For instance, 2HP-β-CD has been shown to form aggregates in aqueous solutions, which can affect its solubility and, consequently, its bioavailability . This suggests that factors such as pH and temperature could potentially influence the action of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one.

Propriétés

IUPAC Name |

2-(2-hydroxypropyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)6-12-7-9-4-2-3-5-10(9)11(12)14/h2-5,8,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOGNIWCPQRLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC2=CC=CC=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)

![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)